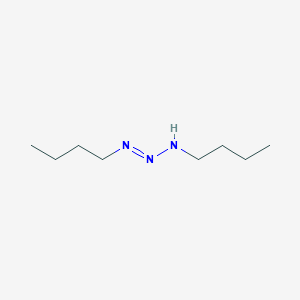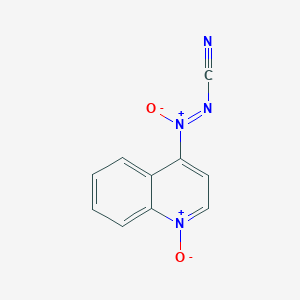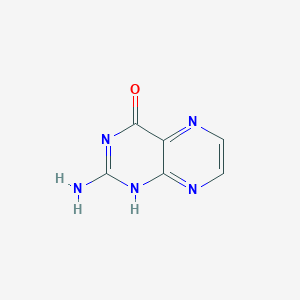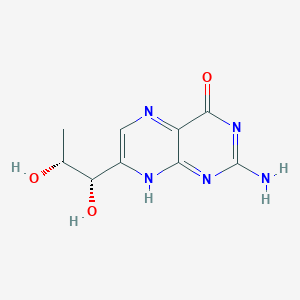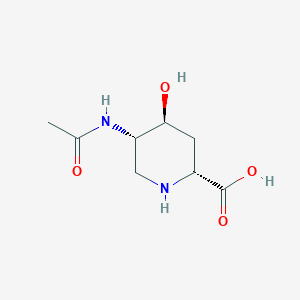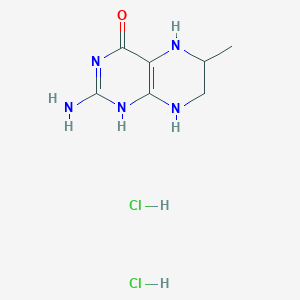![molecular formula C20H15ClFN3O2 B048962 methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate CAS No. 59468-42-7](/img/structure/B48962.png)
methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate is a chemical compound that belongs to the class of benzodiazepines. This compound has gained significant attention from the scientific community due to its potential pharmacological properties.
Wirkmechanismus
Methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, resulting in a calming effect. This compound binds to the benzodiazepine site on the GABA receptor, increasing the affinity of GABA for its receptor and enhancing its inhibitory effects.
Biochemische Und Physiologische Effekte
Methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to reduce anxiety, induce sedation, and improve sleep quality. This compound has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, it has been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. Additionally, it has a long half-life, allowing for extended experiments. However, due to its potential pharmacological properties, caution must be taken when handling and administering this compound.
Zukünftige Richtungen
There are several future directions for the study of methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate. One potential area of research is the development of more potent and selective analogs. Additionally, this compound could be investigated for its potential use in the treatment of other disorders, such as Alzheimer's disease and schizophrenia. Further studies could also explore the mechanisms behind its anti-inflammatory and antioxidant effects.
Synthesemethoden
The synthesis of methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate involves the condensation of 2-fluoroaniline with ethyl 2-amino-4-chloro-5-methylbenzoate in the presence of a catalyst. The resulting intermediate is then cyclized using a base to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate has been extensively studied for its potential as an anticonvulsant, anxiolytic, and sedative agent. It has also shown promise in the treatment of anxiety disorders, insomnia, and depression. Additionally, this compound has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
59468-42-7 |
|---|---|
Produktname |
methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
Molekularformel |
C20H15ClFN3O2 |
Molekulargewicht |
383.8 g/mol |
IUPAC-Name |
methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C20H15ClFN3O2/c1-11-24-19(20(26)27-2)17-10-23-18(13-5-3-4-6-15(13)22)14-9-12(21)7-8-16(14)25(11)17/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
AUHFGWRAZMECLY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(=O)OC |
Kanonische SMILES |
CC1=NC(=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






